
3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea, also known as FPV-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPV-1 is a piperidine derivative that belongs to the class of urea compounds. This compound has been extensively studied for its pharmacological properties and has been found to exhibit promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea involves the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters such as acetylcholine and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in improved cognitive function and mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea have been extensively studied in various in vitro and in vivo models. The compound has been found to improve cognitive function, memory, and learning in animal models of Alzheimer's disease and dementia. Additionally, 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been found to exhibit antidepressant-like effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea is its potent inhibitory activity against various enzymes involved in the regulation of physiological processes. This makes it a promising candidate for the development of novel therapeutics for various diseases. However, one of the limitations of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea. One of the areas of interest is the development of novel therapeutics for Alzheimer's disease and dementia. 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been found to exhibit potent inhibitory activity against acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Another area of interest is the development of novel antidepressant drugs. 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been found to exhibit antidepressant-like effects in animal models of depression, making it a promising candidate for the development of novel antidepressant drugs. Additionally, the development of novel delivery systems for 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea can improve its solubility and bioavailability, making it easier to administer in vivo.
Méthodes De Synthèse
The synthesis of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea involves the reaction of 4-fluoroaniline with 1-methylpiperidin-4-ylisocyanate. The reaction proceeds under mild conditions and yields a white crystalline solid. The purity of the compound can be improved by recrystallization using suitable solvents.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of various physiological processes, and their dysregulation is associated with various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-1-methyl-1-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-17(12-6-8-15-9-7-12)13(18)16-11-4-2-10(14)3-5-11/h2-5,12,15H,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBVGNHLSLSOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

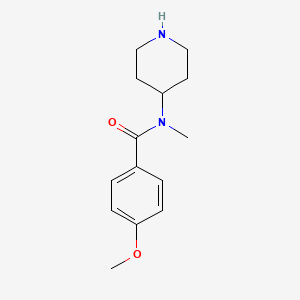
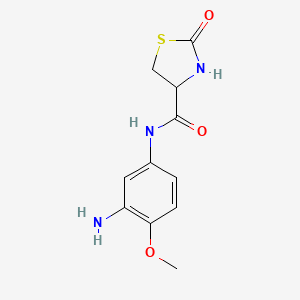
![2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7556637.png)


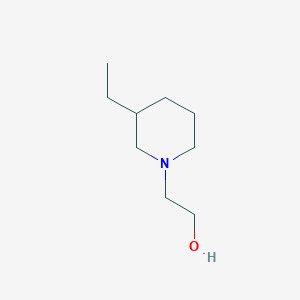

![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)
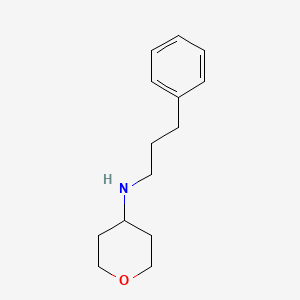
![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)
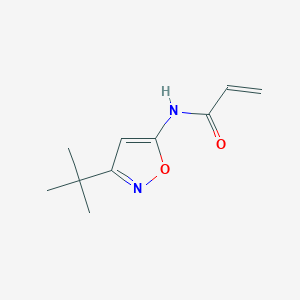
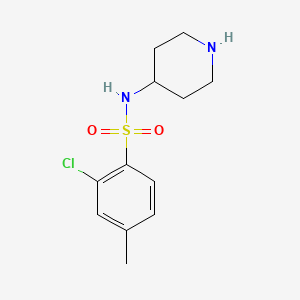
![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)